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Introduction
CRA-026440 hydrochloride is a potent, broad-spectrum inhibitor of histone deacetylases

(HDACs). HDAC inhibitors are a class of compounds that interfere with the function of HDAC

enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This

modulation of acetylation plays a crucial role in the epigenetic regulation of gene expression.

Emerging evidence suggests that HDAC inhibitors, including those of the hydroxamic acid

class to which CRA-026440 belongs, possess significant anti-angiogenic properties, making

them promising candidates for cancer therapy.[1][2][3]

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in

tumor growth, progression, and metastasis.[4][5] By inhibiting angiogenesis, the tumor's supply

of oxygen and nutrients can be restricted, thereby impeding its growth. The anti-angiogenic

effects of HDAC inhibitors are mediated through various mechanisms, including the

downregulation of key pro-angiogenic factors such as Vascular Endothelial Growth Factor

(VEGF) and Hypoxia-Inducible Factor-1 alpha (HIF-1α).[4][6][7]

These application notes provide detailed protocols for assessing the anti-angiogenic potential

of CRA-026440 hydrochloride using established in vitro, ex vivo, and in vivo angiogenesis

assays.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b10855135?utm_src=pdf-interest
https://www.benchchem.com/product/b10855135?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/12/2/634/191163/Targeting-Tumor-Angiogenesis-with-Histone
https://pubmed.ncbi.nlm.nih.gov/16428510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3056563/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2814368/
https://www.researchgate.net/publication/236219766_Mini-review_Targeting_tumor_angiogenesis_with_histone_deacetylase_inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC2814368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2173905/
https://pubmed.ncbi.nlm.nih.gov/30178824/
https://www.benchchem.com/product/b10855135?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following tables summarize representative quantitative data on the anti-angiogenic effects

of hydroxamic acid-based HDAC inhibitors in key angiogenesis assays. While specific data for

CRA-026440 hydrochloride is not publicly available, the data presented for compounds with

similar mechanisms of action, such as LBH589 and suberoylanilide hydroxamic acid (SAHA),

serve as a valuable reference.

Table 1: Effect of Hydroxamic Acid-Based HDAC Inhibitors on Endothelial Cell Tube Formation

Treatment Concentration (nM)
Total Tube Length
(% of Control)

Number of Branch
Points (% of
Control)

Vehicle Control - 100 ± 8.5 100 ± 11.2

LBH589 10 75 ± 6.3 68 ± 9.1

LBH589 50 42 ± 5.1 35 ± 7.8

SAHA 500 65 ± 7.9 58 ± 8.5

SAHA 1000 38 ± 4.6 29 ± 6.4

*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation and

are representative of typical results observed in a Matrigel-based tube formation assay using

Human Umbilical Vein Endothelial Cells (HUVECs).[1][8]

Table 2: Effect of Hydroxamic Acid-Based HDAC Inhibitors on Microvessel Outgrowth in the

Aortic Ring Assay
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Treatment Concentration (nM)
Microvessel Outgrowth
Area (% of Control)

Vehicle Control - 100 ± 12.4

LBH589 25 68 ± 9.7

LBH589 100 31 ± 7.2

SAHA 1000 55 ± 11.3

SAHA 5000 24 ± 6.9

*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation and

are representative of typical results from a rat or mouse aortic ring assay.

Table 3: Effect of Hydroxamic Acid-Based HDAC Inhibitors on Angiogenesis in the Chick

Chorioallantoic Membrane (CAM) Assay

Treatment Dose (µ g/egg )
Number of Blood Vessel
Branch Points (% of
Control)

Vehicle Control - 100 ± 15.1

LBH589 5 72 ± 11.8

LBH589 10 45 ± 9.5

SAHA 20 65 ± 13.2

SAHA 50 38 ± 8.7

*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation and

are representative of typical results from an in vivo CAM assay.

Experimental Protocols
In Vitro Angiogenesis Assay: Endothelial Cell Tube
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This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a

basement membrane matrix.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (EGM-2)

Basement Membrane Matrix (e.g., Matrigel®)

CRA-026440 hydrochloride

96-well culture plates

Calcein AM (for fluorescent visualization, optional)

Inverted microscope with a camera

Protocol:

Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips,

add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is

covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[9]

Cell Preparation: Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.

Harvest the cells using trypsin and resuspend them in a serum-free basal medium. Perform

a cell count and adjust the cell density to 1 x 10^5 cells/mL.

Treatment Preparation: Prepare a stock solution of CRA-026440 hydrochloride in a suitable

solvent (e.g., DMSO). Prepare serial dilutions of the compound in the serum-free basal

medium to achieve the desired final concentrations. Include a vehicle control (solvent only).

Assay Setup: Add 100 µL of the HUVEC suspension to each well of the coated 96-well plate.

Then, add 100 µL of the prepared CRA-026440 hydrochloride dilutions or vehicle control to

the respective wells. The final cell density will be 1 x 10^4 cells/well.
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Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

Monitor tube formation periodically under the microscope.

Visualization and Quantification: After incubation, visualize the tube-like structures using an

inverted microscope. Capture images of several random fields per well. Quantify the extent

of tube formation by measuring parameters such as total tube length, number of junctions,

and number of loops using image analysis software (e.g., ImageJ with an angiogenesis

plugin).[10][11] For fluorescent visualization, the cells can be pre-labeled with Calcein AM

before plating.

Ex Vivo Angiogenesis Assay: Aortic Ring Sprouting
This assay uses explants of aorta cultured in a 3D matrix to assess the outgrowth of new

microvessels.

Materials:

Sprague-Dawley rats or C57BL/6 mice (6-8 weeks old)

Collagen Type I or Basement Membrane Matrix

Serum-free endothelial cell basal medium

CRA-026440 hydrochloride

48-well culture plates

Surgical instruments (forceps, scissors)

Stereomicroscope with a camera

Protocol:

Aorta Dissection: Euthanize the animal according to approved institutional guidelines.

Aseptically dissect the thoracic aorta and place it in a sterile petri dish containing cold serum-

free basal medium.
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Ring Preparation: Carefully remove the surrounding fibro-adipose tissue from the aorta.

Using a sterile scalpel, cross-section the aorta into 1 mm thick rings.

Embedding Rings: Place a 100 µL drop of ice-cold collagen or basement membrane matrix

in the center of each well of a 48-well plate. Place one aortic ring on top of each drop. Add

another 100 µL of the matrix to embed the ring completely. Incubate at 37°C for 30 minutes

to solidify the matrix.

Treatment: Prepare dilutions of CRA-026440 hydrochloride in the complete endothelial cell

growth medium. Add 500 µL of the medium containing the desired concentrations of the

compound or vehicle control to each well.

Incubation and Observation: Incubate the plate at 37°C in a humidified incubator with 5%

CO2. Replace the medium with fresh medium containing the treatments every 2-3 days.

Monitor the outgrowth of microvessels from the aortic rings daily using a stereomicroscope.

Quantification: After 7-14 days, capture images of the microvessel outgrowth. Quantify the

angiogenic response by measuring the area of microvessel sprouting from the aortic ring

using image analysis software.

In Vivo Angiogenesis Assay: Chick Chorioallantoic
Membrane (CAM)
The CAM assay is a widely used in vivo model to study angiogenesis. The highly vascularized

CAM of a developing chick embryo provides an ideal environment to observe the formation of

new blood vessels.[12][13]

Materials:

Fertilized chicken eggs

Egg incubator

Sterile sponges or filter paper discs (5 mm diameter)

CRA-026440 hydrochloride
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Stereomicroscope with a camera

Dremel tool with a cutting disc

Protocol:

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

Window Preparation: On day 3, carefully create a small window (1-2 cm²) in the eggshell

over the air sac using a Dremel tool, avoiding damage to the underlying CAM.

Sample Application: Prepare a stock solution of CRA-026440 hydrochloride. Apply a known

amount of the compound onto a sterile sponge or filter paper disc and allow the solvent to

evaporate. On day 7 of incubation, gently place the disc onto the CAM. A vehicle control disc

should also be placed on a separate set of eggs.

Incubation: Seal the window with sterile tape and return the eggs to the incubator.

Observation and Quantification: On day 10 or 11, open the window and observe the CAM

under a stereomicroscope. Capture images of the area around the disc. Quantify the

angiogenic response by counting the number of blood vessel branch points within a defined

area around the disc. A significant reduction in vessel branching in the treated group

compared to the control indicates an anti-angiogenic effect.

Mandatory Visualizations
Signaling Pathway of HDAC Inhibition in Angiogenesis
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Caption: Signaling pathway of CRA-026440 hydrochloride in inhibiting angiogenesis.
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Experimental Workflow for In Vitro Tube Formation
Assay
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Caption: Experimental workflow for the in vitro tube formation assay.
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Caption: Logical relationship and increasing complexity of angiogenesis assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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